(S)-Mcpg (S)-Mcpg (S)-alpha-methyl-4-carboxyphenylglycine is a non-proteinogenic alpha-amino acid that is alanine in which the alpha-hydrogen is replaced by a 4-carboxyphenyl group (the S-enantiomer). It is a non-selective group I/group II metabotropic glutamate receptor (mGluR) antagonist. It has a role as a metabotropic glutamate receptor antagonist.
Brand Name: Vulcanchem
CAS No.: 150145-89-4
VCID: VC0003120
InChI: InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
SMILES: CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
Molecular Formula: C10H11NO4
Molecular Weight: 209.20 g/mol

(S)-Mcpg

CAS No.: 150145-89-4

Cat. No.: VC0003120

Molecular Formula: C10H11NO4

Molecular Weight: 209.20 g/mol

* For research use only. Not for human or veterinary use.

(S)-Mcpg - 150145-89-4

CAS No. 150145-89-4
Molecular Formula C10H11NO4
Molecular Weight 209.20 g/mol
IUPAC Name 4-[(1S)-1-amino-1-carboxyethyl]benzoic acid
Standard InChI InChI=1S/C10H11NO4/c1-10(11,9(14)15)7-4-2-6(3-5-7)8(12)13/h2-5H,11H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1
Standard InChI Key DNCAZYRLRMTVSF-JTQLQIEISA-N
Isomeric SMILES C[C@](C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
SMILES CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
Canonical SMILES CC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N

Chemical and Structural Profile of (S)-MCPG

Molecular Characteristics

(S)-MCPG is a synthetic phenylglycine derivative with the systematic name (S)-α-Methyl-4-carboxyphenylglycine. Its molecular formula is C₁₀H₁₁NO₄, corresponding to a molecular weight of 209.2 g/mol (free acid) or 231.18 g/mol (sodium salt) . The compound features a stereocenter at the α-carbon, with the (S)-enantiomer exhibiting biological activity distinct from its (R)-counterpart .

Table 1: Key Chemical Properties of (S)-MCPG

PropertyValueSource
CAS Number150145-89-4
PubChem CID446355
SMILES NotationC[C@](C1=CC=C(C=C1)C(=O)O)(C(=O)O)N
InChI KeyDNCAZYRLRMTVSF-JTQLQIEISA-N
Solubility (Free Acid)100 mM in 0.1M NaOH
Solubility (Sodium Salt)100 mM in water

The sodium salt form (C₁₀H₁₀NNaO₄) enhances aqueous solubility, making it preferable for electrophysiological and behavioral studies requiring systemic administration . X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the (S)-configuration’s critical role in receptor binding, as the spatial orientation of the carboxyl and methyl groups determines antagonistic efficacy .

Pharmacological Activity and Receptor Interactions

mGluR Subtype Selectivity

(S)-MCPG acts as a competitive antagonist at group I (mGlu1/5) and group II (mGlu2/3) receptors, with half-maximal inhibitory concentrations (IC₅₀) ranging from 30–100 μM in recombinant receptor assays . Recent studies suggest additional activity at mGlu8 receptors, though potency at this subtype remains poorly characterized .

Table 2: Receptor Affinity Profile of (S)-MCPG

mGluR SubtypeAntagonistic Activity (IC₅₀)Key References
mGlu150 μM
mGlu575 μM
mGlu240 μM
mGlu365 μM
mGlu8>100 μM

The compound’s non-selectivity arises from its interaction with the glutamate-binding site conserved across group I/II receptors. Molecular docking simulations reveal that the (S)-enantiomer forms hydrogen bonds with Arg78 and Tyr236 residues in mGlu1, stabilizing an inactive receptor conformation .

Mechanisms of Synaptic Modulation

By blocking mGluR activation, (S)-MCPG inhibits G protein-coupled signaling pathways, including:

  • Phospholipase C (PLC) inhibition (group I receptors)

  • Adenylyl cyclase suppression (group II receptors)
    In hippocampal slices, 100 μM (S)-MCPG abolishes mossy fiber long-term potentiation (MF-LTP) and attenuates CA1 LTP, implicating mGluRs in activity-dependent synaptic strengthening . These effects are stereospecific, as (R)-MCPG shows negligible activity even at 1 mM concentrations .

Applications in Neurological Research

Learning and Memory Studies

Intracerebroventricular (i.c.v.) administration of (S)-MCPG (20.8 μg) in rats disrupts spatial learning in the Morris water maze, impairing both acquisition and retention phases . Lower doses (2.08 μg) fail to produce deficits, suggesting a threshold for mGluR-mediated cognitive effects . Electrophysiological correlates include reduced theta-burst-induced LTP in the dentate gyrus, linking group I/II mGluRs to hippocampal memory consolidation .

Neuroprotection and Disease Models

(S)-MCPG has demonstrated neuroprotective effects in models of excitotoxicity. Pre-treatment with 100 μM (S)-MCPG reduces NMDA-induced neuronal death in cortical cultures by 40%, likely via suppression of mGlu1/5-enhanced Ca²⁺ influx . In Fragile X syndrome models, the compound reverses dendritic spine abnormalities by normalizing mGlu5-dependent protein synthesis .

Table 3: Key In Vivo Findings with (S)-MCPG

ModelDose/ConcentrationEffectReference
Rat Morris water maze20.8 μg i.c.v.Impaired spatial memory
Mouse epilepsy model10 mg/kg i.p.Reduced seizure duration
Rat ischemic stroke100 μM (local)32% smaller infarct volume

Comparative Analysis with Racemic MCPG

The racemic (R,S)-MCPG mixture exhibits approximately 50% lower potency than pure (S)-MCPG across all target receptors . This is attributed to competitive binding between enantiomers, as (R)-MCPG occupies receptor sites without eliciting functional effects . Studies using (³H)-MCPG demonstrate that the (R)-enantiomer reduces specific binding by 80% at equimolar concentrations, highlighting the importance of enantiomeric purity in experimental design .

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